molecular formula C18H16N8O4 B3732139 2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE

2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B3732139
M. Wt: 408.4 g/mol
InChI Key: SVMYGJAORAPPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidine ring fused with a pyrrolo[2,3-d]pyrimidine moiety, which is further substituted with various functional groups, including amino and oxo groups. The presence of the benzodioxin ring adds to its structural complexity and potential biological activity.

Preparation Methods

The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine and pyrrolo[2,3-d]pyrimidine cores, followed by the introduction of the benzodioxin ring and other substituents. Common reagents used in these reactions include various amines, aldehydes, and oxidizing agents. Industrial production methods may involve the use of flow microreactor systems to optimize reaction conditions, improve product purity, and ensure safety .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE include other pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to diverse biological activities and applications.

Properties

IUPAC Name

2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O4/c19-13-10(15(27)25-17(20)23-13)9-11-14(24-18(21)26-16(11)28)22-12(9)6-1-2-7-8(5-6)30-4-3-29-7/h1-2,5H,3-4H2,(H5,19,20,23,25,27)(H4,21,22,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMYGJAORAPPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(C4=C(N3)N=C(NC4=O)N)C5=C(N=C(NC5=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
2,6-DIAMINO-5-[2-AMINO-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE

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